Cafestol palmitate

Description

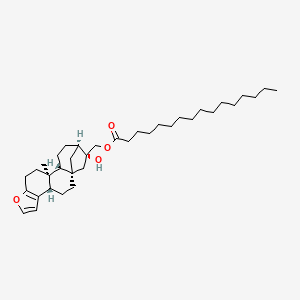

active constituent of green coffee bean; enhance glutathione S-transferase activity; structure given in first source

Properties

IUPAC Name |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3/t28-,30-,32+,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMHJKMSANHDM-SMDVAALKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81760-46-5 | |

| Record name | Cafestol palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAFESTOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8W9M3T86Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Cafestol Palmitate from Green Coffee Beans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of cafestol palmitate, a diterpene ester found in green coffee beans. This document details the seminal experimental protocols for its extraction and purification, presents quantitative data on its prevalence, and explores its known biological signaling pathways.

Introduction: Discovery and Significance

This compound, a fatty acid ester of the diterpene cafestol, was first isolated and identified as an active constituent of green coffee beans in the early 1980s.[1][2][3] Researchers investigating the biological activities of compounds in green coffee discovered that certain extracts could induce the activity of glutathione S-transferase (GST), a major enzyme system involved in detoxification.[1][2][3][4] This discovery led to the isolation of both kahweol palmitate and this compound, with the former showing higher potency in GST induction.[1][2][3]

Subsequent research has revealed other significant biological activities of cafestol and its esters, including anti-angiogenic properties.[5][6] These findings have positioned this compound as a compound of interest for further investigation in drug development and nutritional science. This guide will focus on the technical aspects of its discovery and isolation.

Quantitative Analysis of this compound in Green Coffee Beans

The concentration of this compound in green coffee beans can vary depending on the coffee species (e.g., Coffea arabica vs. Coffea canephora), geographical origin, and analytical methodology. The following tables summarize quantitative data reported in the literature.

| Coffee Type | This compound Content (mg/100g) | Analytical Method | Reference |

| Green Arabica Coffee | 201 - 739 | Ultrasound-Assisted Extraction followed by HPLC-DAD | [7] |

| Green Robusta Coffee | 201 - 739 | Ultrasound-Assisted Extraction followed by HPLC-DAD | [7] |

| Diterpene Ester | Content in Green Arabica Coffee (g/kg dry weight) | Reference |

| Total Cafestol Esters | 9.4 - 21.2 | [8] |

Experimental Protocols for Isolation and Purification

The foundational method for the isolation of this compound from green coffee beans was established by Lam et al. (1982).[1][2][3] This protocol involves solvent extraction followed by multiple chromatographic steps.

Initial Extraction

-

Material : Powdered green coffee beans (e.g., from Guatemala).[4]

-

Solvent : Petroleum ether is used for the initial extraction.[1][2][3]

-

Procedure : The powdered beans are extracted with petroleum ether over an extended period (e.g., 7 days).[4] The solvent is then removed under reduced pressure to yield a crude extract.[4]

Chromatographic Fractionation and Purification

The crude petroleum ether extract is subjected to a series of chromatographic separations to isolate the diterpene esters.[1][2][3]

-

Preparative Normal-Phase Liquid Chromatography :

-

Preparative Reverse-Phase Liquid Chromatography :

-

Final Purification via Silver Nitrate-Impregnated Thin-Layer Chromatography (TLC) :

-

Stationary Phase : Silica Gel GF thin-layer plates impregnated with silver nitrate.[3][4]

-

Mobile Phase : A mixture of petroleum ether and diethyl ether (e.g., 2:1).[4]

-

Procedure : The final purification step utilizes the interaction of the double bonds in the diterpene esters with the silver ions on the TLC plate to yield pure this compound and kahweol palmitate.[1][2][3]

-

Structural Determination

The structures of the isolated compounds are confirmed by spectroscopic analysis of the esters and their parent alcohols (obtained after saponification), as well as by comparison with derivatives.[1][2][3]

Saponification for Analysis of Parent Diterpenes

To analyze the parent diterpene, cafestol, the isolated ester can be saponified.

-

Reagents : 10% aqueous ethanolic potassium hydroxide.[4]

-

Procedure : The isolated this compound is dissolved in the potassium hydroxide solution at room temperature and then warmed (e.g., to 50-60°C for 30 minutes).[4] The reaction mixture is then poured into ice and extracted with ether to isolate the neutral product (cafestol).[4] The aqueous layer can be acidified to isolate the fatty acid (palmitic acid).[4]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow for the isolation of this compound from green coffee beans.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Biological Activity of this compound

Induction of Glutathione S-Transferase (GST)

As previously mentioned, the initial discovery of this compound was linked to its ability to induce GST activity.[1][2][3] This enzyme plays a crucial role in the detoxification of electrophiles, including certain carcinogens.[1][2] While active, this compound was found to be a less potent inducer of GST than kahweol palmitate.[1][2][3]

Anti-Angiogenic Properties

More recent studies have highlighted the anti-angiogenic effects of this compound.[5] Research on human microvascular endothelial cells (HMVECs) has shown that this compound can inhibit cell proliferation and migration.[6] This inhibitory effect is mediated through the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream signaling molecule Akt.[5][6] The inhibition of the VEGFR-2 signaling pathway is a key mechanism in preventing the formation of new blood vessels, a process critical for tumor growth and metastasis.[6]

Conclusion

The discovery and isolation of this compound from green coffee beans have paved the way for a deeper understanding of the bioactive compounds present in one of the world's most consumed beverages. The detailed experimental protocols outlined in this guide provide a foundation for researchers to isolate and further investigate this intriguing diterpene ester. With known effects on key detoxification and cell signaling pathways, this compound remains a compound of significant interest for future research in pharmacology and drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Isolation and identification of kahweol palmitate and this compound as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of the Coffee Diterpenes Cafestol and 16-O-Methyl-Cafestol Palmitates with Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

The Final Step: A Technical Guide to the Biosynthesis of Cafestol Palmitate in Coffea Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol and kahweol are pentacyclic diterpenes unique to coffee (Coffea species) that have garnered significant interest for their diverse physiological effects. A substantial portion of these diterpenes exists as fatty acid esters, with cafestol palmitate being a prominent example. While the biosynthetic pathway of the cafestol core from geranylgeranyl pyrophosphate (GGPP) has been partially elucidated, the final esterification step to form this compound has remained less clear. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including candidate enzymes, quantitative data, and detailed experimental protocols to facilitate further research in this area. A key candidate gene, an acyl-CoA N-acyltransferase (NAT), has been identified through genomic studies as potentially responsible for the esterification of cafestol.

Introduction

Coffee is one of the most widely consumed beverages globally, and its chemical composition is a subject of intense scientific scrutiny. Among the myriad of compounds present in coffee beans, the diterpenes cafestol and kahweol stand out due to their biological activities, which range from cholesterol-raising to potential anti-carcinogenic properties. In the coffee bean, these diterpenes are predominantly found esterified with fatty acids, with palmitic acid being one of the most common.[1] The esterified form constitutes about 18% of the total coffee lipids, while the free form is only about 0.4%.[1] Understanding the biosynthesis of this compound is crucial for modulating its levels in coffee beans through breeding or processing, and for exploring its pharmacological potential.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the diterpene backbone of cafestol and the subsequent esterification with palmitic acid.

Biosynthesis of the Cafestol Backbone

The biosynthesis of cafestol begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. The subsequent steps leading to cafestol are believed to involve a series of cyclization and oxidation reactions catalyzed by enzymes such as terpene synthases and cytochrome P450 monooxygenases. While the complete enzymatic cascade is not fully elucidated, studies have identified candidate genes, particularly from the cytochrome P450 family (CYP450s), that are transcriptionally correlated with cafestol accumulation in Coffea arabica.[2]

The Final Esterification Step: Formation of this compound

The crucial final step in the biosynthesis of this compound is the esterification of the free hydroxyl group of cafestol with a palmitoyl group, which is supplied by palmitoyl-CoA. This reaction is catalyzed by an acyltransferase.

Candidate Enzyme: Based on genome-wide association studies in Coffea canephora, a strong candidate gene for this reaction has been identified. A single nucleotide polymorphism (SNP) associated with the cafestol/kahweol ratio is co-localized with the gene Cc07_g06960 , which encodes an acyl-CoA N-acyltransferase (NAT) .[3] This finding suggests that this enzyme, or a closely related one, is responsible for the acylation of cafestol. Plant acyltransferases of the BAHD family are known to be involved in the acylation of a wide range of secondary metabolites, including terpenoids.[4][5]

The proposed final step in the biosynthesis of this compound is as follows:

Cafestol + Palmitoyl-CoA -> this compound + CoA-SH

This reaction is catalyzed by the candidate acyl-CoA N-acyltransferase.

Quantitative Data

The concentration of cafestol and its esters varies significantly between different Coffea species and even between cultivars. This variation is likely due to differences in the expression and activity of the biosynthetic enzymes.

| Species | Compound | Concentration in Green Beans (mg/100g) | Reference |

| Coffea arabica | Cafestol | 221 - 1308 | [6] |

| Kahweol | 120 - 1265 | [6] | |

| This compound | 201 - 739 | [7] | |

| Coffea canephora (Robusta) | Cafestol | 151 - 300 | [6] |

| Kahweol | 0 - 200 | [6] | |

| 16-O-methylcafestol | 120 - 223 | [6] | |

| Coffea liberica | Cafestol | 273 - 283 | [1] |

| Kahweol | 152 - 154 | [1] | |

| Coffea excelsa | Cafestol | 334 - 616 | [1] |

| Kahweol | 54 - 95 | [1] |

Experimental Protocols

The following protocols are designed to enable the characterization of the candidate acyltransferase and the in vitro reconstitution of the this compound biosynthesis.

Heterologous Expression and Purification of the Candidate Acyltransferase

This protocol describes the expression of the candidate acyl-CoA N-acyltransferase (e.g., from Cc07_g06960) in a heterologous system like Escherichia coli or yeast for subsequent characterization.

1. Gene Synthesis and Cloning:

- Synthesize the coding sequence of the candidate acyltransferase gene, codon-optimized for the chosen expression host.

- Clone the synthesized gene into an appropriate expression vector containing a suitable tag for purification (e.g., a polyhistidine-tag).

2. Heterologous Expression:

- Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain.

- Grow the cells to an optimal density (OD600 of 0.6-0.8) at 37°C.

- Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication or high-pressure homogenization.

- Centrifuge the lysate to pellet cell debris.

- Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

- Elute the protein with a high concentration of imidazole.

- Further purify the protein using size-exclusion chromatography if necessary.

- Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

In Vitro Enzyme Assay for Cafestol Acyltransferase Activity

This assay is designed to determine the activity of the purified recombinant acyltransferase with cafestol and palmitoyl-CoA as substrates.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 100 µM Cafestol (dissolved in a small amount of DMSO)

- 100 µM Palmitoyl-CoA

- 1-5 µg of purified recombinant acyltransferase

- The final reaction volume should be 50-100 µL.

2. Reaction Incubation:

- Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., a structurally similar, commercially available ester).

- Extract the lipid-soluble products by adding two volumes of a non-polar solvent (e.g., hexane or ethyl acetate) and vortexing vigorously.

- Centrifuge to separate the phases and collect the organic (upper) phase.

- Dry the organic phase under a stream of nitrogen.

4. Product Analysis by LC-MS:

- Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile).

- Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of this compound.

- Quantify the product based on a standard curve of authentic this compound or by comparing the peak area to the internal standard.

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound in Coffea species.

Experimental Workflow for Characterizing the Candidate Acyltransferase

Caption: Workflow for the functional characterization of the candidate cafestol acyltransferase.

Conclusion and Future Directions

The biosynthesis of this compound in Coffea species culminates in an esterification reaction likely catalyzed by an acyl-CoA N-acyltransferase, with a strong candidate gene identified in C. canephora. This technical guide provides a framework for the definitive identification and characterization of this enzyme. Future research should focus on the heterologous expression and biochemical characterization of the candidate acyltransferase to confirm its substrate specificity for cafestol and palmitoyl-CoA. Determining the kinetic parameters of this enzyme will be crucial for understanding the regulation of this compound accumulation. Furthermore, investigating the expression profile of this gene during coffee bean development will provide insights into the temporal and spatial regulation of cafestol ester biosynthesis. A thorough understanding of this pathway will pave the way for developing coffee varieties with tailored diterpene profiles, potentially enhancing their desirable qualities while mitigating any negative health effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Alice: Diterpenes biochemical profile and transcriptional analysis of cytochrome P450s genes in leaves, roots, flowers, and during Coffea arabica L. fruit development. [alice.cnptia.embrapa.br]

- 3. researchgate.net [researchgate.net]

- 4. Acyltransferases in plants: a good time to be BAHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's r… [ouci.dntb.gov.ua]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

The Induction of Glutathione S-Transferase by Cafestol Palmitate: A Mechanistic Whitepaper

For Immediate Release

AUDIENCE: Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol palmitate, a diterpene ester found in green coffee beans, has been identified as a significant inducer of Glutathione S-Transferase (GST), a critical family of phase II detoxification enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this activity, with a focus on the Nrf2 signaling pathway. It consolidates quantitative data on GST induction, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to support further research and drug development in the field of chemoprevention.

Introduction: Glutathione S-Transferase and the Role of this compound

Glutathione S-Transferases (GSTs) are a superfamily of enzymes integral to cellular detoxification.[1] They catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including environmental toxins and reactive carcinogens, rendering them more water-soluble and facilitating their excretion.[2][3] This process is a cornerstone of cellular defense against oxidative stress and chemical carcinogenesis.[4]

Phytochemicals that can enhance the activity of these detoxification enzymes are of significant interest for their potential chemoprotective effects.[4] this compound, a diterpene ester isolated from green coffee beans, has been identified as an active constituent that enhances GST activity in both the liver and the mucosa of the small intestine in mice.[2][3][5] While its counterpart, kahweol palmitate, is a more potent inducer, this compound and its parent alcohol, cafestol, demonstrate moderate to significant potency in upregulating this crucial enzyme system.[2][6] This induction is considered a key component of its anticarcinogenic properties.[7]

The Core Mechanism: Nrf2 Signaling Pathway

The primary mechanism by which cafestol and its palmitate ester induce GST expression is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] This pathway is a central regulator of the antioxidant response element (ARE), which controls the expression of a suite of antioxidant and detoxification enzymes, including GST.[9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by an inducer like cafestol, the following occurs:

-

Nrf2 Release: Cafestol is believed to interact with Keap1, leading to a conformational change that releases Nrf2.[8]

-

Nuclear Translocation: Freed from Keap1, Nrf2 translocates from the cytoplasm into the nucleus.[8][9]

-

ARE Binding & Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.

-

Enzyme Expression: This binding initiates the transcription of various phase II enzymes, including multiple GST isoforms (e.g., GSTA2, GSTP1), leading to increased protein expression and enhanced cellular detoxification capacity.[10][11][12]

Studies have shown that cafestol treatment significantly enhances Nrf2 gene and protein expression and promotes the expression of downstream antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[13][14] The furan moiety of the cafestol molecule has been identified as being vital for its biological activity as a GST inducer.[15]

Quantitative Data on GST Induction by this compound

The inductive effect of this compound on GST activity has been quantified in several studies. The data highlights a significant, dose-dependent increase in GST activity in various tissues and for different GST isozymes.

| Model System | Compound Administered | Dose | Tissue | Substrate / Isoform | Fold Increase in Activity/Expression | Reference |

| Male F344 Rat | 1:1 mixture of Kahweol & Cafestol Palmitates (K/C) | 0.02-0.2% in diet | Liver | 1-chloro-2,4-dinitrobenzene (CDNB) | 3-4 fold | [10],[11] |

| Male F344 Rat | 1:1 mixture of Kahweol & Cafestol Palmitates (K/C) | 0.2% in diet | Liver | 4-vinylpyridine (rGSTP1) | Up to 23-fold | [10],[11] |

| Male F344 Rat | 1:1 mixture of Kahweol & Cafestol Palmitates (K/C) | 0.2% in diet | Liver | rGSTA2 protein | ~7-fold | [10],[11] |

| Male F344 Rat | 1:1 mixture of Kahweol & Cafestol Palmitates (K/C) | 0.2% in diet | Liver | Glutathione (GSH) levels | 2-3 fold | [10],[11] |

| Female A/J Mouse | This compound | 1 mL cottonseed oil daily for 4 days | Liver | Not Specified | 1.9-fold | [7] |

| Female A/J Mouse | This compound | 1 mL cottonseed oil daily for 4 days | Small Intestine | Not Specified | 2.0-fold | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and GST.

Isolation of this compound from Green Coffee Beans

This protocol is based on the methodology described by Lam et al. (1982).[2][6]

-

Extraction: Green coffee beans are ground and extracted with petroleum ether for an extended period (e.g., 7 days) to isolate the lipid fraction containing diterpene esters.[6]

-

Fractionation (Normal-Phase): The petroleum ether extract is concentrated and subjected to preparative normal-phase liquid chromatography (LC) on a silica column. Elution is performed with a solvent system such as petroleum ether:ether (2:1, v/v).[6]

-

Fractionation (Reverse-Phase): Active fractions from the normal-phase LC are pooled and further fractionated using preparative reverse-phase LC on a C18 column, with a solvent like 98% methanol.[6]

-

Final Purification: The fraction showing the highest GST-inducing activity is purified using silver nitrate-impregnated thin-layer chromatography (TLC) to yield pure this compound.[2][6]

-

Structure Verification: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).[2]

Preparation of Cytosolic Fraction for GST Assay

This is a general protocol for obtaining the cytosolic fraction from tissue samples, required for measuring GST activity.[16]

-

Tissue Perfusion & Homogenization: Perfuse tissue (e.g., liver) with a cold phosphate-buffered saline (PBS) solution (pH 7.4) to remove blood. Homogenize the tissue in 5-10 volumes of a cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA) per gram of tissue.[16]

-

Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[16]

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and microsomal fractions.

-

Ultracentrifugation (Optional): To isolate the cytosolic fraction specifically, centrifuge the 10,000 x g supernatant at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction.[16]

-

Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay) to normalize GST activity.

Glutathione S-Transferase (GST) Activity Assay

This widely used spectrophotometric assay measures total GST activity based on the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[17][18]

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

Reduced Glutathione (GSH) Solution: Prepare a 100 mM stock solution.

-

CDNB Solution: Prepare a 100 mM stock solution in ethanol.

-

-

Assay Cocktail Preparation: For each reaction, prepare a fresh assay cocktail. A typical mix includes 980 µl of Assay Buffer, 10 µl of 100 mM GSH, and 10 µl of 100 mM CDNB.[17]

-

Assay Procedure:

-

Pipette 900 µl of the assay cocktail into a cuvette and pre-incubate at the desired temperature (e.g., 25°C or 30°C) for 5 minutes.[17]

-

For a blank reaction, add 100 µl of assay buffer to a cuvette and zero the spectrophotometer at 340 nm.

-

To initiate the sample reaction, add 100 µl of the cytosolic fraction (sample) to the cuvette, mix quickly, and immediately begin recording the absorbance at 340 nm for several minutes.[17]

-

-

Calculation of Activity:

-

Determine the rate of increase in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Subtract the rate of the blank reaction from the sample reaction rate.

-

Calculate GST activity using the Beer-Lambert law. The molar extinction coefficient for the S-conjugate of CDNB at 340 nm is 9.6 mM⁻¹cm⁻¹.[17]

-

One unit of GST activity is defined as the amount of enzyme that catalyzes the conjugation of 1.0 µmol of CDNB with GSH per minute.

-

Conclusion and Future Directions

This compound is a potent natural inducer of Glutathione S-Transferase. The mechanism of action is primarily mediated through the activation of the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant and detoxification defenses. The quantitative data robustly supports its ability to significantly increase GST expression and activity, highlighting its potential in chemoprevention strategies.

For drug development professionals, cafestol and its derivatives represent a promising scaffold for designing novel therapeutic agents that can bolster cellular defenses against carcinogenic insults. Future research should focus on structure-activity relationship studies to optimize GST-inducing activity, further delineating the specific GST isoforms targeted, and conducting pre-clinical and clinical trials to validate the chemoprotective efficacy of these compounds in humans. The detailed protocols and mechanistic insights provided herein serve as a foundational guide for these endeavors.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. Isolation and identification of kahweol palmitate and this compound as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential chemoprotective effects of the coffee components kahweol and cafestol palmitates via modification of hepatic N-acetyltransferase and glutathione S-transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 12. academic.oup.com [academic.oup.com]

- 13. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

Unveiling the Enigma: A Technical Guide to the Prospective Biological Activity of Cafestol Palmitate in Plant Physiology

Version: 1.0

Foreword

This technical guide addresses the current understanding and prospective research directions for the biological activity of cafestol palmitate within the domain of plant physiology. It is intended for an audience of researchers, scientists, and professionals in drug development who are interested in the underexplored roles of plant secondary metabolites. Notably, direct research on the function of this compound in planta is virtually nonexistent in publicly available scientific literature. Therefore, this document serves as a foundational framework, hypothesizing potential roles based on the known functions of related diterpenoid compounds and proposing a comprehensive research strategy to elucidate its physiological significance.

Introduction: The Knowledge Gap

This compound, a diterpenoid ester, is a well-known constituent of the lipid fraction of coffee beans, particularly in green coffee. While its pharmacological effects on human health, including impacts on cholesterol metabolism and potential anti-inflammatory and anti-cancer properties, have been the subject of considerable research, its role within the coffee plant (Coffea spp.) itself remains an enigma. Diterpenes in plants are a diverse class of molecules with critical functions in defense, development, and environmental interaction. It is highly probable that this compound, as a significant secondary metabolite, serves a specific purpose in the physiology of the coffee plant. This guide will explore these hypothetical functions and lay out a roadmap for their investigation.

Known Information: Origin and Biosynthesis

This compound is synthesized in coffee plants, and its concentration can vary depending on the species and the developmental stage of the bean. Diterpenes, including the precursor to cafestol, are derived from the isoprenoid pathway. The biosynthesis of diterpenes originates from geranylgeranyl pyrophosphate (GGPP), a C20 precursor.[1][2] Through the action of diterpene synthases and subsequent modifications by enzymes like cytochrome P450 monooxygenases, the diverse array of diterpenoid structures is generated.[1][2][3] The final step in the formation of this compound would involve the esterification of the cafestol molecule with palmitic acid.

Hypothetical Roles of this compound in Plant Physiology

Based on the established roles of other diterpenoids in the plant kingdom, we can hypothesize several potential functions for this compound in coffee plants.[4][5][6]

-

Plant Defense: Many diterpenes act as phytoalexins or antifeedants, protecting plants from pathogens and herbivores.[4][5][7] this compound's complex structure could play a role in deterring insect feeding or inhibiting the growth of fungal and bacterial pathogens.

-

Allelopathy: Some plants secrete secondary metabolites into the soil to inhibit the germination and growth of competing plants. The momilactones, a class of diterpenoids in rice, are known allelochemicals.[7] this compound, present in the seed, could leach into the surrounding environment to influence the local microbiome or suppress the growth of nearby flora.

-

Growth and Development: While some diterpenes like gibberellins are well-known plant hormones, other diterpenoids can also influence developmental processes.[8] this compound's presence in the seed suggests a potential role in germination, seedling establishment, or energy storage.

-

Abiotic Stress Response: Plants produce a variety of secondary metabolites in response to environmental stressors such as drought, salinity, or extreme temperatures. Diterpenoids can be involved in mitigating oxidative damage or signaling stress responses.

Proposed Experimental Protocols for Functional Elucidation

To investigate the hypothetical roles of this compound, a multi-pronged experimental approach is necessary.

Quantification of this compound in Response to Biotic and Abiotic Stress

This experiment aims to determine if the concentration of this compound changes in response to external stimuli, suggesting a role in plant defense or stress response.

Methodology:

-

Plant Material: Coffea arabica seedlings grown under controlled greenhouse conditions.

-

Treatments:

-

Biotic Stress:

-

Mechanical wounding of leaves.

-

Inoculation with a non-pathogenic fungus (e.g., Trichoderma spp.) and a coffee pathogen (e.g., Colletotrichum coffeanum).

-

Infestation with a generalist herbivore (e.g., spider mites).

-

-

Abiotic Stress:

-

Drought stress (withholding water).

-

Salinity stress (watering with a NaCl solution).

-

Heat stress (exposure to elevated temperatures).

-

-

-

Sample Collection: Leaf and root tissues are harvested at multiple time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

-

Extraction and Analysis:

-

Tissues are flash-frozen in liquid nitrogen and lyophilized.

-

Lipid-soluble metabolites are extracted using a suitable organic solvent (e.g., hexane or a chloroform:methanol mixture).

-

This compound is quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

-

Data Presentation: The results will be presented in tables summarizing the concentration of this compound across different treatments and time points.

Table 1: Hypothetical Quantitative Data for this compound Concentration under Stress Conditions

| Treatment | Time Point (hours) | Leaf this compound (µg/g dry weight) | Root this compound (µg/g dry weight) |

| Control | 0 | 150.5 ± 12.3 | 25.2 ± 3.1 |

| Mechanical Wounding | 24 | 275.8 ± 20.1 | 28.1 ± 2.9 |

| Fungal Inoculation | 48 | 350.2 ± 35.5 | 45.7 ± 5.4 |

| Herbivore Infestation | 48 | 310.6 ± 28.9 | 26.5 ± 3.3 |

| Drought Stress | 48 | 190.4 ± 15.8 | 60.1 ± 7.2 |

| Salinity Stress | 48 | 185.7 ± 17.2 | 55.9 ± 6.8 |

In Vitro Bioassays for Antimicrobial and Antifeedant Activity

This series of experiments will directly test the defensive properties of purified this compound.

Methodology:

-

Purification: this compound is isolated from green coffee beans using chromatographic techniques.

-

Antimicrobial Assay:

-

The purified compound is dissolved in a suitable solvent and added to agar plates at various concentrations.

-

The plates are inoculated with plant pathogenic fungi and bacteria.

-

The inhibition of microbial growth is measured after a suitable incubation period.

-

-

Antifeedant Assay:

-

Leaf discs from a palatable plant (e.g., lettuce) are treated with different concentrations of this compound.

-

The treated discs are presented to a generalist insect herbivore in a choice assay against control discs.

-

The area of the leaf disc consumed is measured to determine the feeding deterrence.

-

Allelopathic Potential Assessment

This experiment will investigate whether this compound can inhibit the growth of other plants.

Methodology:

-

Seed Germination Assay:

-

Seeds of a model plant (e.g., Lactuca sativa - lettuce) are placed on filter paper in petri dishes.

-

The filter paper is moistened with solutions containing different concentrations of this compound.

-

Germination percentage and radicle length are measured after several days.

-

-

Soil Bioassay:

-

Soil is treated with various concentrations of this compound.

-

Seeds of a competitor plant are sown in the treated soil.

-

Plant height, biomass, and overall health are monitored over several weeks.

-

Visualizations of Experimental and Logical Frameworks

The following diagrams, generated using DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway involving this compound.

Conclusion and Future Outlook

The biological activity of this compound in plant physiology is a completely unexplored area of research with significant potential. The proposed hypotheses and experimental frameworks in this guide provide a starting point for systematic investigation. Elucidating the in planta function of this prominent coffee metabolite will not only enhance our fundamental understanding of plant secondary metabolism and chemical ecology but could also open new avenues for agricultural applications, such as the development of natural pesticides or the breeding of more resilient coffee varieties. The journey to understand the role of this compound in the coffee plant is just beginning, and it promises to be a rewarding field of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry of Terpenes and Recent Advances in Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inferring Roles in Defense from Metabolic Allocation of Rice Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of Cafestol Palmitate in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafestol palmitate, a prominent diterpene ester found in coffee beans, has garnered significant scientific interest for its diverse pharmacological activities demonstrated in a range of preclinical models. This document provides a comprehensive overview of the existing preclinical data on this compound, with a focus on its pharmacokinetics, toxicology, and pharmacodynamics. The information herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development, offering a structured compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The preclinical evidence suggests that this compound possesses anti-inflammatory, anti-angiogenic, and chemopreventive properties, warranting further investigation into its therapeutic potential.

Pharmacokinetics and Metabolism

While specific pharmacokinetic parameters for this compound are not extensively documented, studies on its parent compound, cafestol, provide valuable insights into its absorption, distribution, metabolism, and excretion profile.

Absorption and Distribution

Preclinical studies in mice using radiolabeled cafestol have shown that it is rapidly absorbed from the gastrointestinal tract.[1] Five hours after oral administration, the highest concentrations of radioactivity were detected in the small intestine, liver, and bile, suggesting significant first-pass metabolism and biliary excretion.[1] Whole-body autoradiography confirmed these findings and indicated that the radioactivity is eliminated from the body within 48 hours.[1] Further studies in portal vein-cannulated mice revealed that cafestol is absorbed into the portal vein as the parent compound, a glucuronide conjugate, and another unidentified metabolite.[1] The presence of a glucuronide in the bile that can be deconjugated by bacterial enzymes suggests that cafestol undergoes enterohepatic cycling, which may contribute to its prolonged presence in the gastrointestinal tract and liver.[1]

Metabolism and Excretion

In humans, it is estimated that about 70% of ingested cafestol is absorbed.[2] The primary routes of metabolism for cafestol appear to be glucuronidation and sulfation, with a small fraction of ingested cafestol being excreted in the urine as these conjugates.[3] A significant portion of ingested cafestol is also recovered unchanged in the feces.[3] The furan ring of cafestol is also susceptible to epoxidation in the liver.[1]

Table 1: Summary of Preclinical Pharmacokinetic Data for Cafestol

| Parameter | Animal Model | Findings | Reference |

| Absorption | Mice | Rapidly absorbed from the GI tract. | [1] |

| Distribution | Mice | Highest concentrations in the small intestine, liver, and bile 5 hours post-oral administration. | [1] |

| Metabolism | Mice | Metabolized to a glucuronide and an unidentified metabolite. Undergoes enterohepatic cycling. | [1] |

| Excretion | Mice | Elimination of radioactivity within 48 hours. 20% of IV dose excreted in bile within 5 hours as metabolites. | [1] |

| Excretion | Humans | ~24% of ingested cafestol recovered in feces. Up to 6% excreted in urine as glucuronide or sulfate conjugates. | [3] |

Preclinical Toxicology and Safety

The available preclinical data suggests a favorable safety profile for this compound.

Acute and Subacute Toxicity

No dedicated acute toxicity studies for pure this compound were found. However, a study on green coffee oil, which is rich in cafestol and kahweol, was conducted in rats. In an acute toxicity study, a single oral dose of 2000 mg/kg of the oil did not cause any mortality or significant changes in hematological and biochemical parameters.[4] This suggests that the LD50 of the green coffee oil is higher than 2000 mg/kg.[4] In a 28-day subacute toxicity study in rats, daily oral administration of the green coffee oil at doses of 25, 50, and 75 mg/kg/day resulted in a decrease in body weight at the highest dose, a reduction in serum glucose and triglycerides, and an increase in relative liver weight, without any histopathological changes.[4]

Genotoxicity

This compound was found to be non-mutagenic in the Salmonella typhimurium strain TM677 Ames test, both with and without metabolic activation (S9).[3]

Table 2: Summary of Preclinical Toxicology Data

| Study Type | Animal Model | Test Substance | Dose/Concentration | Findings | Reference |

| Acute Oral Toxicity | Female Rats | Green Coffee Oil | 2000 mg/kg | No mortality or significant adverse effects. LD50 > 2000 mg/kg. | [4] |

| Subacute Oral Toxicity (28 days) | Male Rats | Green Coffee Oil | 25, 50, 75 mg/kg/day | Decreased body weight (75 mg/kg), decreased serum glucose and triglycerides, increased relative liver weight. No histopathological changes. | [4] |

| Genotoxicity (Ames Test) | S. typhimurium TM677 | This compound | 0.06 - 5.0 mg/mL | Non-mutagenic with and without metabolic activation. | [3] |

Pharmacodynamics and Efficacy

This compound has demonstrated a range of pharmacodynamic effects in preclinical studies, including anti-inflammatory, anti-angiogenic, and chemopreventive activities.

Anti-Inflammatory Activity

The anti-inflammatory properties of cafestol and its palmitate ester have been investigated, with evidence pointing towards the inhibition of cyclooxygenase-2 (COX-2) as a potential mechanism.

Table 3: In Vitro Anti-Inflammatory Activity of Cafestol

| Assay | Test Substance | IC50 Value | Reference |

| COX-2 Inhibition | Cafestol | 0.25 µg/mL |

Anti-Angiogenic Activity

This compound has been shown to inhibit key processes in angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis.

Table 4: In Vitro Anti-Angiogenic Activity of this compound

| Experimental Model | Endpoint | Concentration | Result | Reference |

| Human Microvascular Endothelial Cells (HMVECs) | Proliferation and Migration | 50 µM | Inhibition of proliferation and migration. | [5][6] |

| HMVECs | VEGFR2 and Akt Expression | 50 µM | Down-regulation of VEGFR2 and Akt expression. | [5] |

| HMVECs | Cytotoxicity | 75 and 100 µM | Cytotoxic effects observed. | [6] |

Signaling Pathway: Anti-Angiogenic Action of this compound

Caption: this compound signaling pathway in HMVECs.

Induction of Glutathione S-Transferase (GST) Activity

A significant body of preclinical evidence highlights the ability of this compound to induce the activity of Glutathione S-Transferase (GST), a key enzyme in the detoxification of carcinogens.

Table 5: In Vivo Induction of Glutathione S-Transferase (GST) Activity by this compound

| Animal Model | Tissue | Dose | Result | Reference |

| Mice | Small Bowel Mucosa | 2.5 mg/mouse (daily for 4 days) | 41% increase in GST activity. | [7] |

| Mice | Small Bowel Mucosa | 5.0 mg/mouse (daily for 4 days) | 3.9-fold increase in GST activity compared to controls. | [7] |

| Mice | Liver (cytosolic fraction) | 2 mg/g in diet (for 4 days) | Significant increase in GST activity. | [7] |

| Rats | Liver | 45 mg (oral intubation, daily for 4 days) | 1.9-fold increase in GST activity. | [7] |

| Rats | Small Intestine | 45 mg (oral intubation, daily for 4 days) | 2.0-fold increase in GST activity. | [7] |

Experimental Protocols

In Vivo Glutathione S-Transferase (GST) Activity Assay

-

Animal Model: Female ICR/Ha mice.[8]

-

Test Compound Administration: this compound is dissolved in cottonseed oil and administered by oral gavage for four consecutive days.[9]

-

Tissue Preparation: Twenty-four hours after the last dose, mice are sacrificed, and the small intestine and liver are excised. The mucosal lining of the small intestine is scraped, and both tissues are homogenized in a suitable buffer (e.g., phosphate buffer). The homogenates are then centrifuged to obtain the cytosolic fraction (supernatant).[9]

-

GST Activity Measurement: The GST activity in the cytosolic fraction is determined spectrophotometrically.[1][2][10] The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST. The rate of formation of the resulting conjugate is measured by monitoring the increase in absorbance at 340 nm.[1][2][10]

-

Data Analysis: The specific activity of GST is calculated and expressed as nmol of CDNB conjugated per minute per mg of protein.

Experimental Workflow: In Vivo GST Activity Assay

Caption: Workflow for in vivo GST activity determination.

In Vitro Anti-Angiogenic Activity Assay on HMVECs

-

Cell Line: Human Microvascular Endothelial Cells (HMVECs).[5][6]

-

Cell Culture: HMVECs are cultured in appropriate endothelial cell growth medium supplemented with growth factors.[11]

-

Proliferation Assay:

-

HMVECs are seeded in 96-well plates and allowed to adhere.

-

Cells are then treated with various concentrations of this compound (e.g., 50 µM) or vehicle control for a specified period (e.g., 24-48 hours).[5][6]

-

Cell proliferation is assessed using methods such as direct cell counting, MTT assay, or BrdU incorporation assay.[11][12]

-

-

Migration Assay (Wound Healing Assay):

-

A confluent monolayer of HMVECs is created in a culture plate.

-

A "scratch" or "wound" is made in the monolayer with a sterile pipette tip.

-

The cells are then treated with this compound or vehicle control.

-

The rate of cell migration to close the wound is monitored and quantified over time.

-

-

Western Blot Analysis for VEGFR2 and Akt:

-

HMVECs are treated with this compound.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of VEGFR2 and Akt to assess their expression and activation status.[6]

-

Conclusion

The preclinical data on this compound highlight its potential as a pharmacologically active agent with a favorable safety profile. Its demonstrated anti-inflammatory, anti-angiogenic, and GST-inducing activities provide a strong rationale for further investigation. However, to advance its development as a potential therapeutic agent, future preclinical studies should focus on establishing a complete pharmacokinetic profile specifically for this compound, including its oral bioavailability, Cmax, Tmax, and tissue distribution. Furthermore, chronic toxicity studies and the determination of a No-Observed-Adverse-Effect-Level (NOAEL) are crucial for long-term safety assessment. In-depth in vivo efficacy studies in relevant disease models are also necessary to translate the promising in vitro findings into potential clinical applications. This technical guide serves as a foundational resource to inform the design of such future studies and to guide the continued exploration of this compound's therapeutic utility.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cafestol inhibits colon cancer cell proliferation and tumor growth in xenograft mice by activating LKB1/AMPK/ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Isolation and identification of kahweol palmitate and this compound as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Outgrowth, proliferation, viability, angiogenesis and phenotype of primary human endothelial cells in different purchasable endothelial culture media: feed wisely - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Cafestol Palmitate in Cancer Cell Lines: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the current understanding of the molecular targets of cafestol palmitate, a prominent diterpene ester found in coffee, with a primary focus on its effects on endothelial cells as a model for anti-angiogenic activity relevant to cancer biology. Due to the limited direct research on this compound in cancer cell lines, this guide also incorporates data on its parent compound, cafestol, to infer potential mechanisms of action in cancer cells, while clearly delineating the source of the data.

Introduction

This compound is a lipophilic ester of the diterpene cafestol, naturally occurring in unfiltered coffee beverages. While the anticancer properties of cafestol have been increasingly studied, research specifically investigating the molecular targets of its palmitate ester in cancer cells is still emerging. This whitepaper synthesizes the available preclinical data, focusing on the anti-angiogenic effects of this compound and the cytotoxic and apoptotic effects of its parent compound, cafestol, in various cell lines. The aim is to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Quantitative Data on the Biological Effects of this compound

The primary body of quantitative data for this compound comes from studies on human microvascular endothelial cells (HMVECs), which are crucial for the process of angiogenesis, a key factor in tumor growth and metastasis.

Table 1: Effect of this compound on HMVEC Viability

| Concentration (µM) | Mean Viability (%) | Standard Deviation (%) |

| 0 (Control) | 100 | 0.0 |

| 10 | 95.1 | 4.2 |

| 25 | 90.3 | 3.8 |

| 50 | 85.7 | 5.1 |

| 75 | 55.2 | 4.5 |

| 100 | 40.1 | 3.9 |

*Statistically significant decrease in viability (p < 0.05) compared to control. Data is derived from studies by Moeenfard et al. (2016).[1]

Table 2: Effect of this compound on HMVEC Proliferation

| Concentration (µM) | Mean Proliferation (%) | Standard Deviation (%) |

| 0 (Control) | 100 | 0.0 |

| 50 | 45.2* | 6.3 |

*Statistically significant decrease in proliferation (p < 0.05) compared to control. Data is derived from studies by Moeenfard et al. (2016).[1]

Molecular Targets and Signaling Pathways

Research indicates that this compound exerts its anti-angiogenic effects by targeting key signaling molecules involved in endothelial cell growth and proliferation.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. This compound has been shown to inhibit the expression and phosphorylation of VEGFR2 in HMVECs.[1] This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation and migration.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial downstream effector of VEGFR2 and plays a central role in cell survival and proliferation. Studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of Akt in HMVECs, suggesting an inhibition of this pro-survival pathway.[1][2]

While direct evidence in cancer cell lines is limited for this compound, its parent compound, cafestol, has been shown to inhibit the PI3K/Akt pathway in renal carcinoma cells.[3]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. Although direct inhibition of STAT3 by this compound has not been explicitly demonstrated, the parent compound cafestol has been shown to inhibit STAT3 activation in renal and prostate cancer cells.[3][4]

Experimental Protocols

This section details the methodologies used in the key cited experiments to provide a framework for future research.

Cell Culture

-

Cell Line: Human Microvascular Endothelial Cells (HMVECs).

-

Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and endothelial cell growth supplements.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed HMVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Treat the cells with various concentrations of this compound (10, 25, 50, 75, and 100 µM) or vehicle control (DMSO) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Assay)

-

Seed HMVECs in a 96-well plate at a density of 2 x 10⁴ cells/well.

-

After 24 hours, treat the cells with 50 µM this compound or vehicle control for 24 hours.

-

Add BrdU labeling solution to each well and incubate for 2 hours at 37°C.

-

Fix the cells and incubate with an anti-BrdU-POD antibody.

-

Add substrate solution and measure the absorbance at 450 nm.

-

Express proliferation as a percentage of the control.

Western Blot Analysis

-

Lyse this compound-treated and control HMVECs in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total-VEGFR2, phospho-VEGFR2 (Tyr1175), total-Akt, phospho-Akt (Ser473), and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's Inhibition of the VEGFR2-PI3K/Akt Pathway.

Experimental Workflow

References

The History of Cafestol Palmitate Research in Coffee Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafestol palmitate, a prominent esterified diterpene found in coffee beans, has been the subject of extensive scientific inquiry for several decades. Initially identified as a constituent of the unsaponifiable lipid fraction of coffee, research has unveiled its diverse and significant biological activities. This technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, key experimental findings, and the elucidation of its mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the multifaceted roles of this coffee-derived compound.

Early Research: Isolation, Identification, and Initial Biological Screening

The journey into understanding this compound began with its isolation and identification from green coffee beans. Early studies in the 1980s were pivotal in recognizing its potential to modulate key detoxification enzyme systems.

Experimental Protocols: Isolation and Identification

The foundational work by Lam et al. in 1982 detailed the pioneering methodology for isolating this compound.[1][2] This protocol laid the groundwork for subsequent research on this and other coffee diterpenes.

Protocol for Isolation and Identification of this compound from Green Coffee Beans [1][2]

-

Extraction: Green coffee beans were subjected to extraction with petroleum ether to isolate the lipid fraction containing diterpene esters.[1][2]

-

Fractionation: The petroleum ether extract underwent preparative normal-phase and reverse-phase liquid chromatography to separate different components based on polarity.[1][2]

-

Purification: Final purification was achieved using silver nitrate-impregnated thin-layer chromatography, a technique that separates compounds based on the degree of unsaturation.[1][2]

-

Structure Determination: The chemical structure of the isolated this compound was confirmed by spectroscopic analysis of the ester and its parent alcohol, cafestol, as well as by comparison with derivatives.[1][2]

A more contemporary method for the extraction and quantification of this compound from coffee brews involves the following steps:

Protocol for Quantification of this compound in Coffee Brew [3][4]

-

Sample Preparation: 2.5 mL of heated coffee brew (60°C) is used for direct extraction.[3]

-

Extraction: The coffee sample is extracted twice with 5 mL of diethyl ether.[3]

-

Emulsion Breaking: Due to the absence of saponification, any resulting emulsion is broken by centrifugation at 4000 rpm for 10 minutes.[3]

-

Washing: The combined ether phases are washed with 5 mL of a 2 M NaCl solution to remove interfering substances.[3]

-

Analysis: The final extract is analyzed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[3][4]

Key Findings from Early Research

The initial biological screening of this compound revealed its ability to induce the activity of glutathione S-transferase (GST), a crucial phase II detoxification enzyme.[1][2]

| Compound | Effect on Glutathione S-Transferase (GST) Activity | Reference |

| This compound | Moderate inducer of GST activity in the mucosa of the small intestine and liver of mice. | [1][2] |

| Kahweol Palmitate | Potent inducer of GST activity, more so than this compound. | [1][2] |

Anti-Angiogenic Properties of this compound

More recent research has focused on the potential of this compound to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Experimental Protocols: In Vitro Angiogenesis Assays

Studies investigating the anti-angiogenic effects of this compound have utilized in vitro models with human microvascular endothelial cells (HMVECs).

Protocol for Assessing Anti-Angiogenic Effects of this compound

-

Cell Culture: Human Microvascular Endothelial Cells (HMVECs) are cultured in appropriate media.

-

Treatment: HMVECs are treated with varying concentrations of this compound.

-

Cell Viability Assay: The effect of this compound on cell viability is assessed using methods such as the MTS assay.

-

Cell Proliferation Assay: The impact on cell proliferation is measured to determine the anti-proliferative effects.

-

Western Blot Analysis: Protein expression levels of key signaling molecules in the angiogenesis pathway, such as VEGFR2 and Akt, are determined by Western blotting.

Quantitative Data on Anti-Angiogenic Effects

| Parameter | This compound Concentration | Observed Effect | Reference |

| HMVEC Viability | 75 µM and 100 µM | Cytotoxic | |

| HMVEC Proliferation | 50 µM | Dramatic reduction in cell proliferation. | |

| VEGFR2 Expression | 50 µM | Inhibition of Vascular Endothelial Growth Factor Receptor 2 expression. | |

| Akt Expression | 50 µM | Inhibition of Akt, a downstream effector of VEGFR2. |

Signaling Pathway: VEGFR2 Inhibition

This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Inhibition of VEGFR2 leads to the downregulation of downstream effectors like Akt, ultimately suppressing endothelial cell proliferation and migration.

Modulation of Cholesterol Homeostasis

A significant area of cafestol research has been its impact on cholesterol metabolism. While much of this research has focused on the free form, cafestol, the findings are relevant as this compound is hydrolyzed to cafestol in the body. Cafestol is recognized as the most potent cholesterol-elevating compound in the human diet.[5]

Experimental Protocols: In Vivo Cholesterol Studies

Animal models, particularly APOE3Leiden transgenic mice, have been instrumental in elucidating the mechanisms behind cafestol's effect on cholesterol.

Protocol for In Vivo Assessment of Cafestol's Effect on Cholesterol [6]

-

Animal Model: APOE3Leiden transgenic mice, which have a human-like lipoprotein profile, are used.

-

Dietary Intervention: Mice are fed diets supplemented with varying concentrations of cafestol (e.g., 0.01% and 0.05% wt/wt) for a specified period (e.g., 8 weeks).[6]

-

Blood Sample Collection: Blood samples are collected to measure serum cholesterol and triglyceride levels.

-

Gene Expression Analysis: Hepatic expression of genes involved in cholesterol and bile acid homeostasis is analyzed using techniques like microarrays and qPCR.

Quantitative Data on Cholesterol-Elevating Effects

| Animal Model | Cafestol Dose | Effect on Serum Cholesterol | Reference |

| APOE3Leiden Mice | 0.01% (wt/wt) diet | 33% increase | [6] |

| APOE3Leiden Mice | 0.05% (wt/wt) diet | 61% increase | [6] |

| LDLR+/- Knockout Mice | 0.01% (wt/wt) diet | 20% increase | [6] |

| LDLR+/- Knockout Mice | 0.05% (wt/wt) diet | 55% increase | [6] |

| Wild-Type C57BL/6 Mice | 0.01% (wt/wt) diet | 24% increase | [6] |

| Wild-Type C57BL/6 Mice | 0.05% (wt/wt) diet | 46% increase | [6] |

| Humans | 10 mg/day for 4 weeks | 0.13 mmol/L increase | [5][7] |

Signaling Pathway: FXR and PXR Agonism

Cafestol acts as an agonist for the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), nuclear receptors that play a key role in regulating cholesterol and bile acid metabolism.[8][9] This agonistic activity is central to its cholesterol-elevating effect.

Conclusion

The research on this compound has evolved from its initial discovery and characterization to in-depth investigations of its molecular mechanisms of action. Early studies highlighted its role in modulating detoxification pathways, while more recent work has uncovered its potential as an anti-angiogenic agent and a significant modulator of cholesterol homeostasis. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future research in coffee science, pharmacology, and drug development. The elucidation of its interactions with key signaling pathways, such as VEGFR2, FXR, and PXR, opens avenues for exploring its therapeutic potential and understanding its impact on human health. Continued research is warranted to fully harness the biomedical implications of this fascinating coffee-derived molecule.

References

- 1. Isolation and identification of kahweol palmitate and this compound as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cafestol increases serum cholesterol levels in apolipoprotein E*3-Leiden transgenic mice by suppression of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cholesterol-raising factor from coffee beans, cafestol, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Bioavailability and Metabolism of Cafestol Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol palmitate, a prominent diterpenoid ester found in unfiltered coffee, has garnered significant attention for its diverse biological activities, most notably its impact on lipid metabolism. Understanding the bioavailability and metabolic fate of this compound is crucial for elucidating its mechanisms of action and assessing its potential therapeutic or toxicological implications. This technical guide provides a comprehensive overview of the current scientific knowledge on the absorption, distribution, metabolism, and excretion of this compound. It details the experimental protocols used in key studies, presents quantitative data in a structured format, and visualizes the primary metabolic pathways and experimental workflows. The evidence strongly suggests that this compound is largely hydrolyzed to its free form, cafestol, by pancreatic lipases in the small intestine prior to absorption. The absorbed cafestol then undergoes further metabolism in the liver, influencing key signaling pathways involved in cholesterol and bile acid homeostasis.

Bioavailability and Absorption

The bioavailability of cafestol from this compound is a multi-step process initiated by its hydrolysis in the gastrointestinal tract.

In Vitro and In Vivo Evidence for Hydrolysis

In coffee beans and unfiltered coffee brews, cafestol is predominantly found esterified with fatty acids, with palmitate being a major acyl group[1]. Studies utilizing in vitro digestion models have demonstrated that this compound is susceptible to hydrolysis by pancreatic lipase in a simulated intestinal environment. This enzymatic action releases free cafestol, which is then available for absorption[2]. One study reported a high bioaccessibility of 93.65% for cafestol from boiled coffee brew in an in vitro digestion model, with the diterpene being primarily in its free alcohol form during the intestinal phase[2].

In human studies with ileostomy volunteers, it was observed that approximately 70% of ingested cafestol (from French press coffee, where it is present as esters) is absorbed, primarily in the small intestine[3]. While these studies measure the disappearance of the parent compound from the gut lumen, they support the high bioavailability of cafestol following the consumption of its esterified forms.

Potential for Intact Absorption

While the prevailing evidence points towards pre-absorptive hydrolysis, the possibility of some intact this compound absorption cannot be entirely dismissed. The lipophilic nature of the ester could facilitate its passage across the intestinal epithelium. The cellular uptake of long-chain fatty acids and their esters is a complex process involving passive diffusion and protein-mediated transport through transporters like CD36[4][5]. However, direct evidence for the specific transporters involved in this compound uptake is currently lacking. Further research is needed to quantify the extent, if any, of intact this compound absorption in vivo.

Metabolism of Cafestol

Once absorbed, free cafestol is transported to the liver, the primary site of its metabolism.

Hepatic Metabolism

In the liver, cafestol undergoes several metabolic transformations. Studies in mice have shown that after administration of radiolabeled cafestol, radioactivity is primarily found in the small intestine, liver, and bile[6]. The identified metabolites in bile include a cafestol-glucuronide conjugate and other unidentified metabolic products[2][6]. This indicates that glucuronidation is a key detoxification pathway for cafestol. In vitro studies have also identified a novel carboxylic acid derivative of cafestol[2].

Excretion

The primary route of excretion for cafestol and its metabolites is through the bile into the feces. A study in ileostomy volunteers found that only a very small fraction (around 1.2%) of the ingested cafestol is excreted in the urine as glucuronide or sulfate conjugates[3]. This suggests extensive enterohepatic circulation and/or fecal elimination.

Quantitative Data

The following tables summarize the key quantitative data from various studies on the bioavailability and metabolism of cafestol, largely derived from the consumption of this compound.

| Parameter | Value | Species/Model | Source |

| Bioavailability | |||

| Bioaccessibility (in vitro) | 93.65% | In vitro digestion model | [2] |

| Absorption (in vivo) | ~70% | Human (ileostomy volunteers) | [3] |

| Distribution (5 hours post-oral dose) | |||

| Primary sites of accumulation | Small intestine, liver, bile | Mice | [6] |

| Excretion | |||

| Biliary excretion (5 hours post-IV dose) | 20% of radioactivity | Mice | [6] |

| Urinary excretion (as conjugates) | 1.2% of ingested amount | Human (ileostomy volunteers) | [3] |

Signaling Pathways Modulated by Cafestol

The biological effects of cafestol, particularly its impact on lipid metabolism, are mediated through its interaction with key nuclear receptors and signaling pathways in the liver and intestine.

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Activation

Cafestol has been identified as an agonist for both the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR)[7]. These nuclear receptors are critical regulators of bile acid, lipid, and xenobiotic metabolism.

-

FXR Activation: By activating FXR, cafestol can influence the expression of genes involved in bile acid synthesis. This can lead to a suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids[7].

-

PXR Activation: Activation of PXR by cafestol can also contribute to the regulation of genes involved in detoxification and lipid homeostasis.

The activation of these receptors, particularly in the intestine, can have downstream effects on liver gene expression, contributing to the observed changes in plasma lipid levels[7].

Anti-Angiogenic Signaling

In vitro studies have shown that both cafestol and this compound possess anti-angiogenic properties. They have been observed to inhibit the proliferation and migration of human microvascular endothelial cells (HMVECs) by down-regulating the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the downstream signaling molecule Akt[8][9].

Experimental Protocols

This section details the methodologies employed in key studies investigating the bioavailability and metabolism of this compound.

In Vitro Digestion Model

Objective: To simulate the digestion of this compound in the gastrointestinal tract and assess its bioaccessibility.

Protocol:

-

Sample Preparation: A boiled coffee brew containing cafestol esters is used as the starting material.

-

Oral Phase: The coffee sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C with shaking.

-

Gastric Phase: The pH of the oral phase mixture is adjusted to 2.0 with HCl, and pepsin is added. The mixture is then incubated at 37°C with shaking.

-